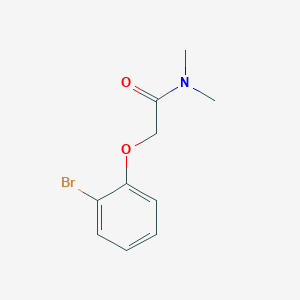

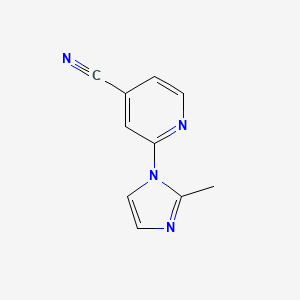

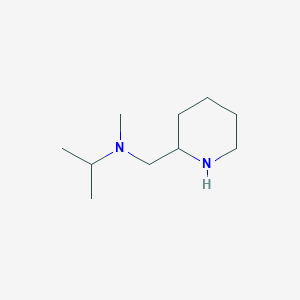

![molecular formula C11H12BrN3O2S B3199444 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1016857-76-3](/img/structure/B3199444.png)

3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione

説明

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells . They are synthesized based on scaffold hopping and computer-aid drug design .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various methods . For instance, one method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material . Another method involves the reaction of 5-bromo-1-ethylpyrazolo [3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve several steps . For instance, the commercially available 5-bromo-1 H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain intermediate 8, and then the NH of intermediate 8 was protected by PMB-Cl to produce the key intermediate 9 .

科学的研究の応用

Kinase Inhibitors Development

Pyrazolo[3,4-b]pyridine derivatives have been proven versatile in the design of kinase inhibitors. These compounds interact with kinases via multiple binding modes, particularly by forming hydrogen bond donor-acceptor pairs common among kinase inhibitors at the hinge region. The structural versatility allows for additional interactions in the kinase pocket, providing potency and selectivity. This characteristic is essential for developing new therapeutic agents targeting various diseases mediated by kinase dysregulation. The pyrazolo[3,4-b]pyridine scaffold, due to its ability to mimic elements of both pyrrolo[2,3-b]pyridine and indazole, achieves multiple kinase binding modes, making it a valuable scaffold in drug design (Wenglowsky, 2013).

Cytochrome P450 Isoform Selectivity

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms has highlighted the importance of selectivity in drug metabolism, potentially impacting drug-drug interactions when multiple drugs are coadministered. Pyrazolo[3,4-b]pyridine derivatives, by virtue of their structural properties, could be explored as selective inhibitors or substrates of various CYP isoforms, contributing to the understanding and prediction of metabolic pathways and interactions in pharmacokinetics (Khojasteh et al., 2011).

Heterocyclic Chemistry and Biological Activities

The pyrazole core, part of the larger pyrazolo[3,4-b]pyridine structure, is notable in heterocyclic chemistry for its presence in various drugs and organic compounds. It exhibits basic and unsaturated nature due to the presence of double bonds, which makes it a key component in the design of pharmaceutical compounds with a wide range of biological activities. Studies on pyrazole and its derivatives, including pyrazolo[3,4-b]pyridine, have shown significant potential in developing compounds with anticancer, anti-inflammatory, and other therapeutic effects (Bhattacharya et al., 2022).

作用機序

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied for their biomedical applications . They have been found to interact with various biological targets, influencing the proliferation and differentiation of cells .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to present two possible tautomeric forms: the 1H- and 2H-isomers . The interaction of these compounds with their targets can lead to changes in cellular processes, but the specific interactions of this compound need further investigation.

Biochemical Pathways

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biochemical pathways due to their structural similarity with the purine bases adenine and guanine

Result of Action

Pyrazolo[3,4-b]pyridines have been associated with effects on cell proliferation and differentiation . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

将来の方向性

特性

IUPAC Name |

3-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-7-10-4-8(12)5-13-11(10)15(14-7)9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWIGQJHUKOUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)Br)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

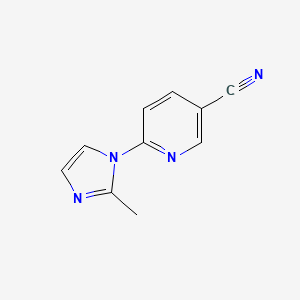

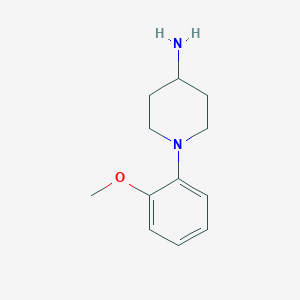

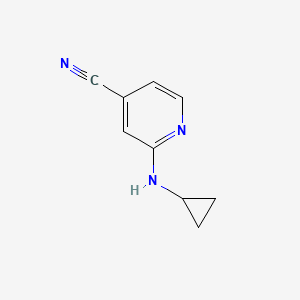

![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)

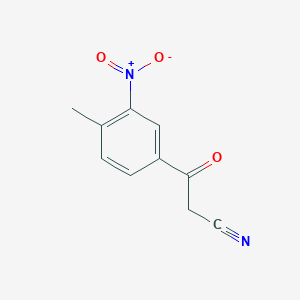

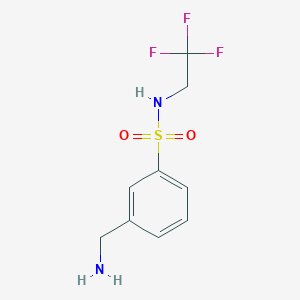

![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)

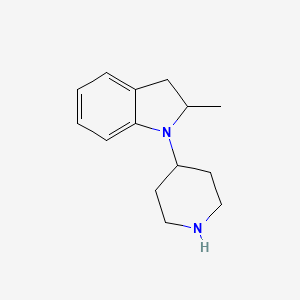

amine](/img/structure/B3199454.png)